(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride
Overview
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride: is a chemical compound with the molecular formula C5H9N3O•HCl and a molecular weight of 163.61 g/mol . This compound is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry .
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives exhibit significant anti-cancer activity . They interact with their targets, leading to changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Given the anti-cancer activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may affect pathways related to cell proliferation and apoptosis .
Result of Action
Given the anti-cancer activity of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may induce apoptosis or inhibit the proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with nitriles to form the oxadiazole ring . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives .
Scientific Research Applications
Chemistry: (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology and Medicine: In medicinal chemistry, oxadiazole derivatives, including this compound, are studied for their potential as antibacterial, antiviral, and anticancer agents . These compounds exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development .
Industry: The compound is also used in the development of agrochemicals and other industrial applications due to its versatile chemical properties .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: (5-Ethyl-1,2,4-oxadiazol-3-yl)methylamine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties . Compared to other oxadiazole isomers, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(5-ethyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.ClH/c1-2-5-7-4(3-6)8-9-5;/h2-3,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYHGQUHTYERMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185298-83-2 | |
Record name | 1,2,4-Oxadiazole-3-methanamine, 5-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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